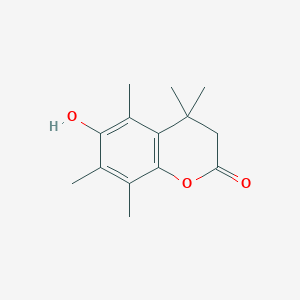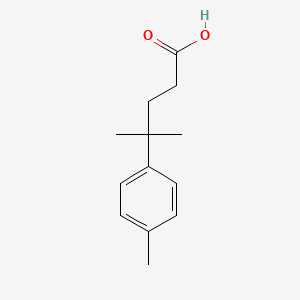![molecular formula C18H13NO B3135954 3-Amino-N-phenyldibenzo[b,d]furan CAS No. 406488-21-9](/img/structure/B3135954.png)
3-Amino-N-phenyldibenzo[b,d]furan
Overview
Description
3-Amino-N-phenyldibenzo[b,d]furan is a chemical compound with the molecular formula C18H13NO. It is a derivative of dibenzofuran, which is a heterocyclic organic compound. This compound is characterized by the presence of an amino group and a phenyl group attached to the dibenzofuran core. It has various applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-phenyldibenzo[b,d]furan typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.
Introduction of Amino Group: The amino group can be introduced through nitration followed by reduction. For example, nitration of dibenzofuran can yield 3-nitrodibenzofuran, which can then be reduced to 3-aminodibenzofuran using reducing agents such as hydrogen gas in the presence of a catalyst.
Phenylation: The phenyl group can be introduced through a coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of benzene reacts with a halogenated dibenzofuran derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted dibenzofuran compounds.
Scientific Research Applications
3-Amino-N-phenyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Amino-N-phenyldibenzo[b,d]furan involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and other cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the amino and phenyl groups.
3-Nitrodibenzofuran: A nitro derivative that can be reduced to form 3-Amino-N-phenyldibenzo[b,d]furan.
N-Phenyldibenzofuran: A compound with a phenyl group but without the amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
N-phenyldibenzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c1-2-6-13(7-3-1)19-14-10-11-16-15-8-4-5-9-17(15)20-18(16)12-14/h1-12,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHIHAFJMGYOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)
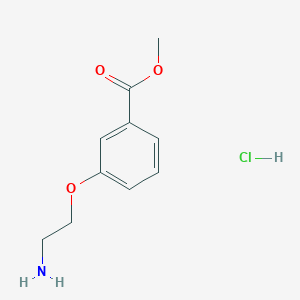

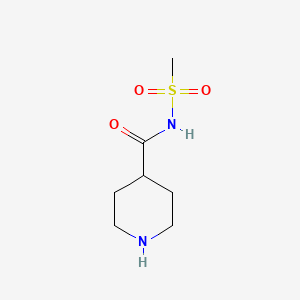
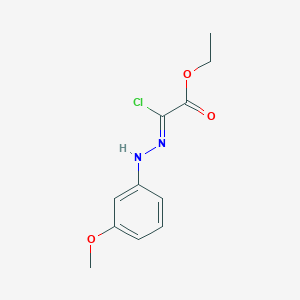
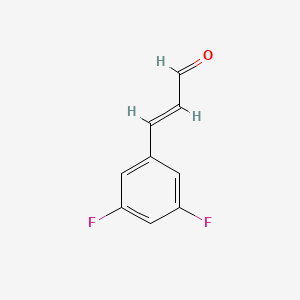
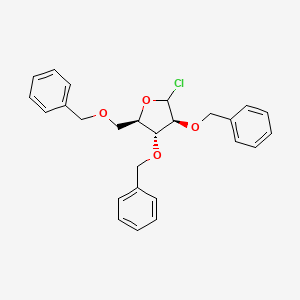
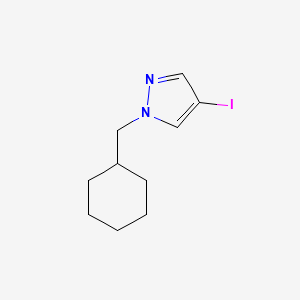
![5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole](/img/structure/B3135941.png)
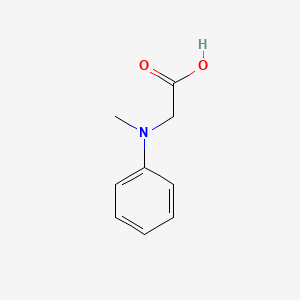
![5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid](/img/structure/B3135949.png)

